AT-Resolvin D1

概要

説明

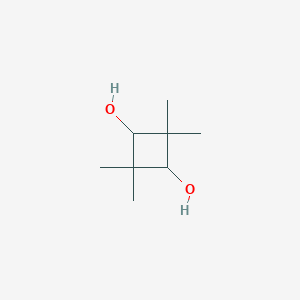

アスピリン誘導レゾルビン D1 は、7S,8R,17R-トリヒドロキシ-4Z,9E,11E,13Z,15E,19Z-ドコサヘキサエン酸としても知られており、オメガ-3 脂肪酸から誘導された特殊なプロ分解脂質メディエーターです。これは、アスピリンがシクロオキシゲナーゼ-2 に作用して、レゾルビン D1 のユニークなエピマーが生成されることによって生成されます。 この化合物は、炎症の解消に重要な役割を果たし、強力な抗炎症作用と臓器保護作用を持つことが示されています .

科学的研究の応用

Aspirin-triggered resolvin D1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of lipid mediator biosynthesis and their roles in inflammation resolution. In biology, it is employed to investigate the cellular and molecular pathways involved in inflammation and tissue repair. In medicine, aspirin-triggered resolvin D1 is being explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis, cardiovascular diseases, and cancer . In industry, it is used in the development of anti-inflammatory drugs and nutraceuticals .

作用機序

アスピリン誘導レゾルビン D1 は、炎症解消に関与する特定の分子標的と経路と相互作用することで効果を発揮します。これは ALX/FPR2 受容体に結合し、核因子カッパ B や細胞外シグナル調節キナーゼ 1/2 などの炎症促進シグナル伝達経路を阻害します。これは、炎症促進性サイトカインの減少と抗炎症性サイトカインの促進につながります。 さらに、アスピリン誘導レゾルビン D1 は、マクロファージによるアポトーシス細胞やデブリのクリアランスを強化し、炎症の解消にさらに貢献します .

類似の化合物との比較

アスピリン誘導レゾルビン D1 は、レゾルビン D1、レゾルビン D2、プロテクチン D1 を含む、より広い特殊なプロ分解脂質メディエーターファミリーの一部です。これらの化合物は、同様の抗炎症作用とプロ分解作用を共有していますが、生合成経路と特定の分子標的が異なります。 アスピリン誘導レゾルビン D1 は、アスピリンがシクロオキシゲナーゼ-2 に作用することで生成されるため、独特のエピマーを持ち、安定性と生物活性が向上しています .

類似の化合物のリスト:- レゾルビン D1

- レゾルビン D2

- プロテクチン D1

- レゾルビン E1

- レゾルビン E2

アスピリン誘導レゾルビン D1 は、その独特の生合成経路と強力な抗炎症作用により、さまざまな炎症性疾患における治療用途のための有望な候補となっています .

生化学分析

Biochemical Properties

AT-Resolvin D1 is involved in several biochemical reactions that contribute to its anti-inflammatory and pro-resolving properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the ALX/FPR2 receptor, a G-protein-coupled receptor that mediates the anti-inflammatory actions of this compound . This interaction leads to the inhibition of nuclear factor kappa B (NF-κB) activation and the reduction of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) . Additionally, this compound has been shown to modulate the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, further enhancing its anti-inflammatory effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In bronchial epithelial cells, this compound reduces the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines . It also influences cell signaling pathways, such as the phosphorylation of NF-κB and extracellular signal-regulated kinase (ERK1/2), which are crucial for the inflammatory response . In microglial cells, this compound promotes the phagocytosis of neutrophils and reprograms energy metabolism from glycolysis to oxidative phosphorylation, thereby reducing neuroinflammation . These effects highlight the compound’s ability to modulate cellular metabolism and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to the ALX/FPR2 receptor, leading to the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokine production . It also modulates the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, enhancing its anti-inflammatory effects . Additionally, this compound has been shown to suppress the Stat1-Cxcl10 signaling pathway in macrophages, reducing inflammation and preventing cell death . These molecular interactions and signaling pathways are crucial for the compound’s anti-inflammatory and pro-resolving actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its anti-inflammatory properties over extended periods . In bronchial epithelial cells, the anti-inflammatory effects of this compound were sustained for at least 24 hours, with significant reductions in pro-inflammatory cytokine production . Additionally, in microglial cells, this compound promoted the phagocytosis of neutrophils and reduced neuroinflammation over several days . These findings indicate that this compound has long-lasting effects on cellular function and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on UVB-induced skin inflammation, different dosages of this compound were administered to mice, and the results showed that higher doses (300 pg/animal) were more effective in reducing inflammation and oxidative stress . . Therefore, careful consideration of dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways that contribute to its anti-inflammatory and pro-resolving effects. It is biosynthesized from omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), through a series of enzymatic reactions . The compound interacts with enzymes such as 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), which are involved in the biosynthesis of other specialized pro-resolving mediators . These interactions enhance the production of anti-inflammatory lipid mediators and contribute to the resolution of inflammation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported to sites of inflammation through the bloodstream and is taken up by immune cells, such as macrophages and neutrophils . In a mouse model of myocardial ischemia-reperfusion injury, this compound was shown to accumulate in the injured area, promoting the clearance of dead cells and enhancing tissue repair . This targeted delivery and controlled release of this compound are essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In macrophages, this compound promotes the nuclear exclusion of 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory leukotrienes and enhancing the production of anti-inflammatory lipoxins . Additionally, this compound has been shown to induce autophagy in microglial cells, promoting the maturation of autophagosomes and their fusion with lysosomes . These subcellular processes are crucial for the anti-inflammatory and pro-resolving actions of this compound.

準備方法

合成経路と反応条件: アスピリン誘導レゾルビン D1 は、2 つの異なる生合成経路を介して合成することができます。最初の経路は、シクロオキシゲナーゼ-2 という酵素が関与し、ドコサヘキサエン酸を 17S-ヒドロキシ-ドコサヘキサエン酸に変換します。この中間体は、さらにレゾルビン D1 に変換されます。 2 番目の経路は、アスピリンアセチル化シクロオキシゲナーゼ-2 を伴い、17R-ヒドロキシ-ドコサヘキサエン酸を生成し、アスピリン誘導レゾルビン D1 が形成されます .

工業生産方法: アスピリン誘導レゾルビン D1 の工業生産は、通常、海洋生物からドコサヘキサエン酸を大規模に抽出することから始まり、続いてシクロオキシゲナーゼ-2 またはアスピリンアセチル化シクロオキシゲナーゼ-2 を使用した酵素変換が行われます。 生成された製品は、次にクロマトグラフィー技術を使用して精製され、高純度のアスピリン誘導レゾルビン D1 が得られます .

化学反応の分析

反応の種類: アスピリン誘導レゾルビン D1 は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その生物活性と安定性に不可欠です。

一般的な試薬と条件: アスピリン誘導レゾルビン D1 の合成と改変に使用される一般的な試薬には、シクロオキシゲナーゼ-2、アスピリン、ドコサヘキサエン酸などがあります。 反応条件は、通常、最適な酵素活性と製品収率を確保するために、制御された温度と pH レベルで行われます .

主要な生成物: アスピリン誘導レゾルビン D1 を含む反応から生成される主要な生成物には、ドコサヘキサエン酸のさまざまなヒドロキシル化誘導体が含まれ、これらは抗炎症作用とプロ分解作用に寄与しています .

科学研究への応用

アスピリン誘導レゾルビン D1 は、化学、生物学、医学、産業の分野で、特に幅広い科学研究への応用を持っています。化学では、脂質メディエーターの生合成機構とその炎症解消における役割を研究するために使用されます。生物学では、炎症や組織修復に関与する細胞および分子経路を調査するために使用されます。 医学では、アスピリン誘導レゾルビン D1 は、関節リウマチ、心臓血管疾患、癌などの炎症性疾患の治療における潜在的な治療用途について調査されています . 産業では、抗炎症薬とニュートラシューティカルの開発に使用されています .

類似化合物との比較

Aspirin-triggered resolvin D1 is part of a broader family of specialized pro-resolving lipid mediators, which includes resolvin D1, resolvin D2, and protectin D1. These compounds share similar anti-inflammatory and pro-resolving properties but differ in their biosynthetic pathways and specific molecular targets. Aspirin-triggered resolvin D1 is unique in its formation through the action of aspirin on cyclooxygenase-2, resulting in a distinct epimer with enhanced stability and bioactivity .

List of Similar Compounds:- Resolvin D1

- Resolvin D2

- Protectin D1

- Resolvin E1

- Resolvin E2

Aspirin-triggered resolvin D1 stands out due to its unique biosynthetic pathway and potent anti-inflammatory properties, making it a promising candidate for therapeutic applications in various inflammatory diseases .

特性

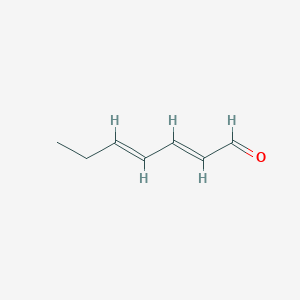

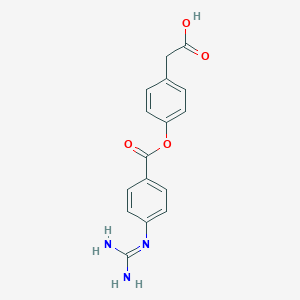

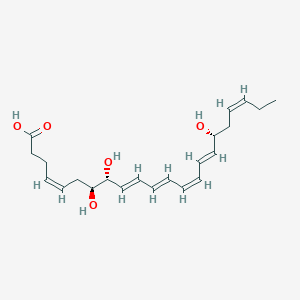

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-BJEBZIPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。